ethyl 4-(3-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate
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Overview
Description
ETHYL 4-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, the introduction of the diazinanone moiety, and the final esterification to form the benzoate ester. Common reagents used in these reactions include phenylhydrazine, ethyl acetoacetate, and various chlorinating agents. Reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for various pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a potential lead compound for drug development.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE would depend on its specific biological activity. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids. The diazinanone moiety could form hydrogen bonds or other interactions with biological molecules, while the aromatic rings might participate in π-π stacking interactions. These interactions could modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE
- ETHYL 4-(3-{[(5Z)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE
Uniqueness
ETHYL 4-(3-{[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical and biological properties. The chlorine atom can participate in various interactions, such as halogen bonding, which can affect the compound’s reactivity and binding affinity to biological targets.
Properties
Molecular Formula |
C36H26ClN3O5 |
---|---|
Molecular Weight |
616.1 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-diphenylpyrrol-1-yl]benzoate |
InChI |
InChI=1S/C36H26ClN3O5/c1-2-45-35(43)25-13-17-28(18-14-25)39-31(23-9-5-3-6-10-23)22-26(32(39)24-11-7-4-8-12-24)21-30-33(41)38-36(44)40(34(30)42)29-19-15-27(37)16-20-29/h3-22H,2H2,1H3,(H,38,41,44)/b30-21- |
InChI Key |
XPIRYKWANOAKIB-OFWBYEQRSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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